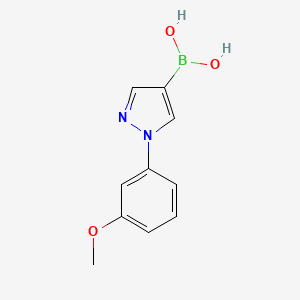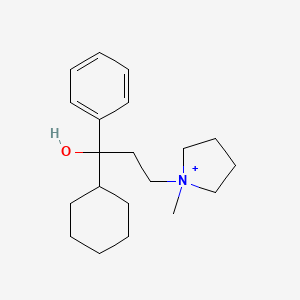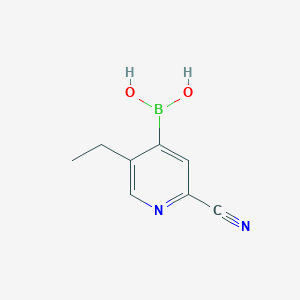
1-Piperidinecarbodithioic acid, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarbodithioic acid, 4-hydroxy- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a carbodithioic acid group and a hydroxyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of piperidine with carbon disulfide and an alkylating agent under basic conditions to form the carbodithioic acid derivative. The hydroxyl group can be introduced through subsequent oxidation reactions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Piperidinecarbodithioic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Piperidinecarbodithioic acid, 4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarbodithioic acid, 4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Piperidinecarbodithioic acid, 4-hydroxy- can be compared with other piperidine derivatives such as:
4-Hydroxy-2-piperidone: Similar in structure but lacks the carbodithioic acid group.
1-Boc-4-hydroxypiperidine: Contains a tert-butoxycarbonyl protecting group instead of the carbodithioic acid group.
4-Hydroxy-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid group. The uniqueness of 1-Piperidinecarbodithioic acid, 4-hydroxy- lies in its combination of the carbodithioic acid and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
102674-30-6 |
|---|---|
Molecular Formula |
C6H11NOS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C6H11NOS2/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI Key |
OZOGOCWJWVKYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)






![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)


![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)

